4-Chloro-5-fluoro-2-nitrobenzaldehyde

Description

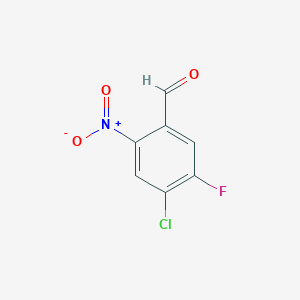

4-Chloro-5-fluoro-2-nitrobenzaldehyde (molecular formula: C₇H₃ClFNO₃) is a substituted benzaldehyde derivative featuring three distinct functional groups: a nitro group (-NO₂) at position 2, a chlorine atom at position 4, and a fluorine atom at position 5. This compound is structurally significant due to its electron-withdrawing substituents, which confer unique reactivity and physicochemical properties. The aldehyde group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where it may serve as a precursor for heterocyclic compounds or Schiff bases. Its nitro group enables reduction to amines, while the halogen substituents (Cl and F) influence regioselectivity in further substitution reactions .

Properties

CAS No. |

184843-93-4 |

|---|---|

Molecular Formula |

C7H3ClFNO3 |

Molecular Weight |

203.55 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3ClFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |

InChI Key |

WYMZXNRXRADFTH-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C=O |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-5-fluoro-2-nitrobenzaldehyde with key analogues, focusing on substituent positions, functional groups, and inferred reactivity based on electronic and steric effects.

Substituent Positional Isomers

Key Insights :

- Electron-withdrawing effects: The trifecta of -NO₂, -Cl, and -F in the target compound creates a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at positions ortho/para to the nitro group. In contrast, isomers like 5-chloro-2-nitrobenzaldehyde lack fluorine, reducing overall electron withdrawal .

- Functional group reactivity : Aldehydes (target compound) are more reactive toward nucleophilic addition than carboxylic acids (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid), which instead undergo decarboxylation or esterification .

Functional Group Variants

Key Insights :

- Benzoyl chloride derivatives (e.g., 2-chloro-4-fluorobenzoyl chloride) are more reactive in acylations than aldehydes due to the superior leaving-group ability of Cl⁻ .

- Trifluoromethyl groups (e.g., in 5-chloro-2-nitrobenzotrifluoride) increase hydrophobicity, making such compounds more suitable for lipid-rich environments in drug design .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.2 ppm, while nitro group deshielding affects adjacent carbons .

- FT-IR : Confirm nitro (asymmetric stretch ~1530 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) functionalities .

- HPLC-PDA : Quantify purity and detect trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

- Light sensitivity : Nitro groups undergo photodegradation; store in amber vials at -20°C .

- Thermal stability : Decomposition above 150°C (TGA data) generates Cl⁻ and NOx gases; avoid heating in closed systems .

- Moisture : Hydrolysis of the aldehyde group occurs in aqueous media; use anhydrous solvents for long-term storage .

What are the methodological challenges in purifying this compound from reaction mixtures?

Basic Research Question

- By-product removal : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate nitro isomers or dihalogenated impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance yield while avoiding co-precipitation of side products .

- Sublimation : For high-purity requirements, vacuum sublimation at 80–100°C isolates the compound from non-volatile residues .

How can this compound serve as a precursor in medicinal chemistry applications?

Advanced Research Question

- Pharmacophore design : The nitro group facilitates redox-active prodrug systems, while halogen atoms enhance binding to hydrophobic enzyme pockets .

- Derivatization : React with amines to form Schiff bases (e.g., for antimicrobial screening) or reduce nitro to amine for coupling reactions .

- Bioisosteric replacement : Replace Cl/F with other halogens to study SAR in target proteins .

How do researchers resolve conflicting reactivity data in nitro-aromatic aldehyde reactions?

Advanced Research Question

- Controlled kinetic studies : Use stopped-flow techniques to isolate intermediates (e.g., nitroso derivatives) and identify rate-determining steps .

- Computational modeling : DFT simulations (e.g., Gaussian) predict reaction pathways and transition states, reconciling experimental discrepancies .

- Isotopic labeling : ¹⁸O-labeled nitro groups track oxygen transfer during reduction or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.